2-(1H-1,2,4-triazol-1-yl)nicotinic acid

Description

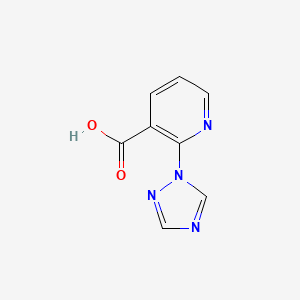

2-(1H-1,2,4-Triazol-1-yl)nicotinic acid is a heterocyclic compound featuring a nicotinic acid backbone substituted with a 1,2,4-triazole moiety at the 2-position of the pyridine ring. This structural hybrid combines the redox activity of nicotinic acid (a B3 vitamin precursor) with the pharmacological versatility of 1,2,4-triazoles, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties. The compound’s applications span medicinal chemistry, agrochemicals, and materials science, though its specific biological and physicochemical profiles require detailed comparison with analogues .

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-10-7(6)12-5-9-4-11-12/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRBJJCNDSCZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941400-53-9 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of nicotinic acid with 1H-1,2,4-triazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the triazole ring or the nicotinic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a variety of pathogens. Research has demonstrated that derivatives of triazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Enterococcus faecalis. A study highlighted that 2-(1H-1,2,4-triazol-1-yl)nicotinic acid derivatives showed moderate to high activities against these microorganisms, indicating its potential as a therapeutic agent in treating infections .

Anticancer Activity

Recent investigations into the cytotoxic properties of triazole derivatives have revealed promising results against various cancer cell lines. The nitrogen atoms in the triazole moiety are believed to play a crucial role in binding to target enzymes involved in cancer cell proliferation. For instance, certain derivatives demonstrated significant cytotoxic effects in vitro, suggesting their potential utility in cancer therapy .

Agricultural Applications

Fungicides and Herbicides

Triazole compounds, including this compound, are being explored for their fungicidal properties. They inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them effective against various plant pathogens. Field studies have shown that these compounds can significantly reduce fungal infections in crops without harming beneficial microorganisms .

Material Science

Coordination Chemistry

In the realm of materials science, this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals is leveraged in the development of metal-organic frameworks (MOFs). These materials have applications in gas storage and separation technologies due to their high surface area and tunable porosity .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound typically involves coupling reactions between nicotinic acid and triazole derivatives. A common method includes using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the triazole ring under controlled conditions.

Reactivity

The compound can undergo various chemical reactions including oxidation and substitution. For example:

- Oxidation : Using potassium permanganate or hydrogen peroxide can yield oxidized derivatives.

- Substitution : The triazole ring can participate in substitution reactions with various nucleophiles to form new derivatives with enhanced properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on several derivatives of this compound revealed that compounds with specific substitutions exhibited enhanced antimicrobial activity against Bacillus cereus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications at the nitrogen positions significantly influenced their efficacy .

Case Study 2: Coordination Complexes

Research on the coordination chemistry of this compound demonstrated its capability to form complexes with copper(II) ions. These complexes were characterized using X-ray crystallography and exhibited interesting catalytic properties in organic transformations .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The triazole ring and nicotinic acid moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-(1H-1,2,4-Triazol-1-yl)nicotinic Acid

A key positional isomer, 6-(1H-1,2,4-triazol-1-yl)nicotinic acid , shifts the triazole group to the 6-position of the pyridine ring. This alteration impacts electronic distribution and steric accessibility:

Functional Group Analogues: Pyrazole and Other Heterocycles

Replacing the triazole with a pyrazole (e.g., 6-(1H-Pyrazol-1-yl)nicotinic acid ) alters nitrogen atom arrangement, reducing hydrogen-bonding capacity. Key differences include:

- Solubility : Pyrazole derivatives generally exhibit higher aqueous solubility due to fewer nitrogen lone pairs, whereas triazoles may favor organic solvents like DMSO .

- Binding Interactions : Pyrazole’s two adjacent nitrogen atoms enable distinct coordination modes in metal-organic frameworks (MOFs) compared to triazoles, as seen in cobalt-based MOFs with triazole linkers .

Substituent-Modified Triazole Derivatives

Cytotoxic Triazole-Benzonitrile Hybrids

Compounds like 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) demonstrate potent cytotoxicity (IC50 = 14.5–27.1 μg/mL against breast cancer cell lines) . These structures highlight the importance of:

- Electron-Withdrawing Groups : Chloro and methoxy substituents enhance activity by modulating electron density and membrane permeability.

- Extended Conjugation : The ethenyl spacer between triazole and benzonitrile improves π-π stacking with cellular targets.

Triazole-Acetic Acid Derivatives

2-(1H-1,2,4-Triazol-1-yl)acetic acid and its methylated analogue (2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid ) exhibit distinct profiles:

- Physicochemical Properties : The acetic acid derivatives have lower molecular weights (~127–203 g/mol) and higher melting points (>200°C) compared to nicotinic acid analogues, but poorer solubility in polar solvents .

- Toxicity : Methylation reduces acute oral toxicity (Category 4 vs. unmodified derivatives), though skin and eye irritation risks persist .

Key Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| 2-(1H-1,2,4-Triazol-1-yl)nicotinic acid | 205.16 | >200 (dec.) | Moderate in DMSO |

| 6-(1H-1,2,4-Triazol-1-yl)nicotinic acid | 205.16 | >200 (dec.) | Moderate in DMSO |

| 2-(1H-1,2,4-Triazol-1-yl)acetic acid | 127.10 | >200 (dec.) | Slight in methanol |

Biological Activity

Overview

2-(1H-1,2,4-triazol-1-yl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound is characterized by its triazole moiety, which is known to interact with various biological targets, influencing enzyme activity and cellular processes.

The biological activity of this compound primarily involves the inhibition of specific enzymes. Studies indicate that it can inhibit enzymes such as alpha-amylase and alpha-glucosidase, which play crucial roles in carbohydrate metabolism. This inhibition can lead to decreased glucose absorption and may have implications for diabetes management.

The compound exhibits several biochemical properties that contribute to its biological activity:

- Cytotoxicity : Research has shown that this compound demonstrates cytotoxic effects against various tumor cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.

- Enzyme Inhibition : The compound binds to the active sites of enzymes like alpha-amylase and alpha-glucosidase, preventing their normal function. This mechanism is particularly relevant in the context of metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular weight (190.16 g/mol) and LogP value (-0.75), indicating favorable solubility characteristics.

Cellular Effects and Molecular Mechanisms

The compound's effects on cellular processes are extensive:

- Cell Signaling : It modulates various signaling pathways that influence gene expression and cellular metabolism.

- Subcellular Localization : Research indicates that the compound localizes within different cellular compartments such as the cytoplasm and mitochondria, which is critical for its functional activity.

Dosage Effects in Animal Models

Studies on animal models reveal that the effects of this compound are dose-dependent. Higher doses correlate with increased enzyme inhibition and enhanced cytotoxicity against tumor cells.

Case Studies

| Study | Findings |

|---|---|

| Study on MCF-7 Cells | Demonstrated significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations. |

| Animal Model Study | Showed dose-dependent effects on glucose metabolism; higher doses resulted in marked reductions in blood glucose levels. |

| Enzyme Inhibition Assay | Confirmed potent inhibition of alpha-amylase and alpha-glucosidase with potential applications in diabetes management. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.